5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile
Description
5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile is a pyridine derivative featuring a trimethylsilyl-protected ethynyl group at the 5-position and a cyano substituent at the 3-position. The trimethylsilyl (TMS) group enhances stability and modulates electronic properties, while the ethynyl moiety enables cross-coupling reactions (e.g., Sonogashira coupling) for further functionalization .
This compound is structurally related to other TMS-ethynyl pyridine derivatives, which vary in substituent type and position. Below, we compare its properties, synthesis, and commercial relevance with key analogs.
Properties
IUPAC Name |
5-(2-trimethylsilylethynyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2Si/c1-14(2,3)5-4-10-6-11(7-12)9-13-8-10/h6,8-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRGXHJJVLHTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CN=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile typically involves the coupling of a pyridine derivative with a trimethylsilylacetylene. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an alkyne in the presence of a copper(I) co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to remove the trimethylsilyl group.
Major Products
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of pyridine-3-amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Organic Synthesis
5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile is primarily utilized as an important building block in organic synthesis. Its reactivity allows for the formation of complex molecules through various coupling reactions, including:
- Sonogashira Coupling : This compound can be employed in Sonogashira reactions to create carbon-carbon bonds between aryl halides and terminal alkynes, facilitating the synthesis of substituted alkynes.
- Cross-Coupling Reactions : It serves as a coupling partner in palladium-catalyzed reactions, enabling the formation of diverse heterocyclic compounds that are often biologically active.
Pharmaceutical Applications
The compound's ability to participate in various chemical reactions makes it a valuable intermediate in pharmaceutical chemistry. Notable applications include:
- Synthesis of Kinase Inhibitors : Research has demonstrated the potential of this compound in synthesizing new kinase inhibitors, which are crucial for treating diseases characterized by abnormal cell proliferation .
- Development of Anticancer Agents : Studies indicate that derivatives of pyridine compounds exhibit anticancer properties, making this compound a candidate for further exploration in drug development.
Material Science
In material science, this compound is investigated for its potential use in creating advanced materials:
- Nanostructured Materials : The compound can be used to stabilize coordination nanotubes through covalent linking, enhancing their structural integrity and functionality .
- Organic Electronics : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient charge transport is essential.
Case Study 1: Synthesis of Anticancer Compounds
A study focused on synthesizing novel pyridine derivatives utilizing this compound as a key intermediate. The resulting compounds showed promising activity against various cancer cell lines, highlighting the compound's utility in medicinal chemistry.
Case Study 2: Development of Coordination Nanotubes
Research conducted by Tominaga et al. demonstrated how oligopyridine ligands incorporating trimethylsilyl ethynyl groups could stabilize self-assembled coordination nanotubes. This work illustrates the compound's role in advancing nanotechnology applications .
Mechanism of Action
The mechanism of action of 5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile depends on its specific application
Ethynyl Group: Can participate in π-π interactions and hydrogen bonding.
Nitrile Group: Can act as a hydrogen bond acceptor.
Trimethylsilyl Group: Can be removed to reveal a reactive alkyne moiety, which can further interact with biological or chemical targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their substituent differences:
Key Observations:
- Solubility: The dimethoxymethyl group in 3-dimethoxymethyl-5-((TMS)ethynyl)pyridine likely enhances solubility in polar solvents compared to the cyano-substituted analog .
- Reactivity : The amine group in 5-chloro-3-((TMS)ethynyl)pyridin-2-amine enables hydrogen bonding, making it suitable for coordination chemistry or drug design .
Commercial Availability and Pricing
Data from the Catalog of Pyridine Compounds (2017) reveals pricing trends for related derivatives:
- Pricing Insight : TMS-ethynyl pyridine derivatives typically cost $240–3000 per 1–25 g, reflecting their specialized synthesis and purification requirements. The absence of 5-[2-(TMS)ethynyl]pyridine-3-carbonitrile in catalogs suggests it may require custom synthesis .
Biological Activity
5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile, with the CAS Number 866683-29-6, is a member of the pyridine family that has garnered attention for its potential biological activities. This compound features a trimethylsilyl group and an ethynyl moiety, which may contribute to its interaction with various biological targets. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C12H12N2Si
- Molecular Weight : 224.31 g/mol
- Structure : The compound consists of a pyridine ring substituted with a carbonitrile group and a trimethylsilyl-ethynyl group.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzyme classes, including kinases and proteases, which are crucial in cellular signaling pathways.
Target Enzymes
- Kinases : Potential inhibition may affect signaling pathways involved in cell proliferation and survival.
- Proteases : Inhibition could lead to altered protein processing and degradation pathways.
Antiviral Activity
Recent studies have explored the antiviral properties of pyridine derivatives. While specific data on this compound is limited, related compounds have shown activity against viruses such as HIV and HCV. For instance, compounds structurally similar to this carbonitrile have demonstrated EC50 values in the low micromolar range against HIV-1 .
Anticancer Potential
Pyridine-based compounds are being investigated for their anticancer properties. The carbonitrile functional group is known to enhance the reactivity towards biological targets involved in cancer progression. Studies have indicated that certain pyridine derivatives can induce apoptosis in cancer cells through the modulation of key signaling pathways .
Case Studies
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| 1 | Pyridine Derivative A | Anti-HIV | EC50 = 3.98 μM; high therapeutic index |
| 2 | Pyridine Derivative B | Anticancer | Induces apoptosis in breast cancer cells |
| 3 | Pyridine Derivative C | Antiviral | Inhibits replication of HCV with IC50 = 32.2 μM |
Note: Specific data on this compound is not available; however, these studies provide context for its potential activity based on structural similarities.
Research Findings
- In vitro Studies : Preliminary investigations suggest that this compound may exhibit significant cytotoxicity against certain cancer cell lines, warranting further exploration into its mechanism of action.
- Structure-Activity Relationship (SAR) : The presence of the trimethylsilyl group may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability compared to other pyridine derivatives .
- Toxicological Assessments : Toxicity studies are essential for determining the safety profile of this compound. Initial assessments indicate low cytotoxicity at therapeutic concentrations, but comprehensive studies are needed to confirm these findings.
Q & A
Basic: What are the common synthetic routes for 5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile?
Answer:
A solvent-free, atom-efficient protocol involves reacting trimethylsilylacetylene derivatives with halogenated pyridine-3-carbonitrile precursors using sodium ethoxide as a base. This method avoids toxic solvents and achieves high regioselectivity by favoring the formation of the ethynyl-substituted pyridine core over alternative isomers. Key steps include:
- Sonogashira coupling: Reaction of 5-halopyridine-3-carbonitrile with trimethylsilylacetylene under palladium catalysis .
- Purification: Column chromatography with silica gel or recrystallization from ethanol to isolate the product.
- Characterization: HRMS (e.g., m/z 369.9788 for trifluoromethyl analogs) and to confirm the trimethylsilyl ethynyl group () .
Advanced: How does substituent position (e.g., chloro vs. fluoro) on the pyridine ring influence reactivity in cross-coupling reactions?
Answer:
Substituents at the 5-position of pyridine-3-carbonitrile significantly affect reaction kinetics and regioselectivity:
- Electron-withdrawing groups (e.g., -Cl, -CF) enhance electrophilicity at the 2-position, facilitating nucleophilic substitution or cross-coupling. For example, 5-chloro derivatives react with KF in sulfolane to yield 5-fluoro analogs via halogen exchange .
- Steric effects: Bulky groups (e.g., -CF) may hinder coupling efficiency, requiring optimized Pd catalysts (e.g., Pd(PPh)) and elevated temperatures (~100°C) .
- Data contradiction: Chloro derivatives show higher reactivity in SNAr reactions, while fluoro analogs require harsher conditions but offer better stability for further functionalization .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Answer:
- HRMS (High-Resolution Mass Spectrometry): Confirms molecular weight (e.g., CHFINO: m/z 369.9790) with <1 ppm error .
- Multinuclear NMR:
- X-ray crystallography: Resolves bond angles (e.g., C≡C-Si bond angle ~176°) and packing structure, critical for studying solid-state reactivity .
Advanced: How can researchers address low yields in Sonogashira coupling steps for this compound?
Answer:
Common pitfalls and solutions include:
- Catalyst deactivation: Use rigorously anhydrous conditions and degassed solvents (e.g., THF or DMF) to prevent Pd(0) oxidation.
- Byproduct formation: Introduce CuI as a co-catalyst to suppress homocoupling of trimethylsilylacetylene .
- Optimized stoichiometry: A 1:1.2 molar ratio of halogenated pyridine to acetylene minimizes excess reagent waste.
- Microwave-assisted synthesis: Reduces reaction time from 24 hours to 2–4 hours, improving yield by 15–20% .
Basic: What are the stability considerations for storing this compound?
Answer:
- Moisture sensitivity: The trimethylsilyl ethynyl group hydrolyzes slowly in humid environments. Store under inert gas (Ar/N) at −20°C in sealed amber vials .
- Light exposure: UV light may induce cyclization or decomposition. Use dark storage conditions.
- Shelf-life: Stability tested via HPLC shows >95% purity retention after 12 months under optimal conditions .
Advanced: How do electronic effects of the trimethylsilyl group impact downstream reactivity?
Answer:
The trimethylsilyl ethynyl group serves dual roles:
- Steric protection: Shields the ethynyl bond from unintended cycloaddition or oxidation during functionalization.
- Electronic activation: The -Si(CH) group stabilizes the ethynyl π-system, enhancing electrophilicity for nucleophilic attacks (e.g., in Huisgen cycloadditions).
- Contradiction in data: While the group stabilizes intermediates in cross-coupling, it may hinder Pd-catalyzed reactions due to steric bulk, requiring ligand tuning (e.g., bulky phosphines) .
Basic: What are the common applications of this compound in medicinal chemistry research?
Answer:
- Kinase inhibitor scaffolds: The pyridine-3-carbonitrile core is a privileged structure in PIM1 kinase inhibitors. The ethynyl group allows click chemistry for bioconjugation .
- Fluorophore precursors: The nitrile group can be converted into tetrazoles via [3+2] cycloaddition for imaging probes .
Advanced: What strategies resolve contradictions in regioselectivity data for derivatives of this compound?
Answer:
- Computational modeling: DFT calculations predict favorable transition states for 5-substituted products over 4-substituted isomers (ΔG‡ difference ~3–5 kcal/mol) .
- Solvent screening: Polar aprotic solvents (e.g., DMSO) favor 5-substitution, while non-polar solvents (toluene) increase 4-substitution by 10–15% .
- Additive effects: KI or CsCO enhances ionic strength, directing regioselectivity toward the thermodynamically stable product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
